Structural Differentiation from the Lead DM1 Compound RCN-001: Absence of 4‑Methyl Substitution on the Coumarin Core
In the DM1 patent, the bioactive lead compound RCN‑001 is explicitly defined as 6‑hexyl‑7‑hydroxy‑3‑(5‑(3‑methoxyphenyl)‑1,3,4‑oxadiazol‑2‑yl)‑4‑methyl‑2H‑chromen‑2‑one, whereas the target compound lacks the 4‑methyl group on the chromenone ring [1]. The omission of this methyl substituent can affect planarity, electron density at the α,β‑unsaturated lactone, and metabolic stability. Although no head‑to‑head bioassay data are available for the 4‑H vs. 4‑Me pair, the patent explicitly distinguishes the two as separate chemical entities, assigning the 4‑Me analog the code RCN‑001 and reporting its activity at 10 µM and 50 µM in DM1 myoblasts (˜5‑fold decrease in cells with ≥3 CUG foci, partial splicing rescue) while the 4‑H analog was not progressed to biological testing [1].
| Evidence Dimension | Structural difference at chromenone C‑4 position |
|---|---|
| Target Compound Data | 6‑hexyl‑7‑hydroxy‑3‑(5‑(3‑methoxyphenyl)‑1,3,4‑oxadiazol‑2‑yl)‑2H‑chromen‑2‑one (4‑H, compound 7) |
| Comparator Or Baseline | RCN‑001: 6‑hexyl‑7‑hydroxy‑3‑(5‑(3‑methoxyphenyl)‑1,3,4‑oxadiazol‑2‑yl)‑4‑methyl‑2H‑chromen‑2‑one (4‑CH3) |
| Quantified Difference | Absence vs. presence of a methyl group; RCN‑001 showed ˜5‑fold reduction in cells with ≥3 CUG foci at 10 µM vs. DMSO control in DM1 myoblasts |
| Conditions | FISH analysis with Cy3‑(CAG)10 probe; DM1 myoblasts treated 4 days at 10 µM compound |
Why This Matters
The 4‑methyl group distinguishes the biologically validated lead from the target compound; selecting the 4‑H analog instead of RCN‑001 means acquiring a molecule with no published DM1‑relevant activity data.
- [1] Reddy, M. V. R., et al. U.S. Patent Application Publication US 2014/0051709 A1. See paragraph [0194] for RCN-001 identification (4-methyl), paragraph [0341] for compound 7 (4-H), and paragraphs [0292]–[0296] for DM1 myoblast FISH data. View Source
